Vardenafil Acetyl-d5 Analogue
Overview
Description
Vardenafil Acetyl-d5 Analogue, also known as Imidazo [5,1-f] [1,2,4]triazin-4 (1H)-one, is a compound with the molecular formula C25 H34 N6 O3 and a molecular weight of 466.58 . It is a part of the Vardenafil API family .
Synthesis Analysis
The synthesis of Vardenafil Acetyl-d5 Analogue involves non-targeted screening using ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . The compound is then isolated by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of Vardenafil Acetyl-d5 Analogue is characterized by 1D (dimension) and 2D nuclear magnet resonance (NMR) spectra, ultra-violet (UV) spectra, and Fourier transform infrared (IR) spectra .Physical And Chemical Properties Analysis
Vardenafil Acetyl-d5 Analogue has a molecular formula of C25 H34 N6 O3 and a molecular weight of 466.58 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Novel Analogue Identification in Dietary Supplements
A study conducted by Lee et al. (2011) identified a new analogue of vardenafil in a dietary supplement, MEGATON, using high-performance liquid chromatography (HPLC) and other spectroscopic methods. This compound was identified as 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one, also known as acetylvardenafil, differing from vardenafil by having an acetyl group instead of a sulfonyl group (Lee et al., 2011).
Immunoassay for Rapid Screening in Herbal Products
Guo et al. (2010) developed an immunoassay based on a group-specific monoclonal antibody for the rapid screening of vardenafil and its analogues in herbal matrices. This method, utilizing glutaraldehyde to link vardenafil to immunogen and coating-antigen, provided a robust and efficient way to detect these substances in traditional Chinese drugs and herbal products (Guo et al., 2010).
Structural Elucidation in Dietary Supplements
Park et al. (2007) detected new analogues of vardenafil and sildenafil in dietary supplements using HPLC. They isolated these compounds and elucidated their structures through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). One such analogue, pseudovardenafil, differed from vardenafil by substituting the piperidine ring for the ethylpiperazine group (Park et al., 2007).
Identification in Counterfeit Herbal Products
Bortolini et al. (2015) developed a method using LC-diode array detector-quadrupole-time-of-flight (DAD-QTOF) system for the screening and confirmation of target and non-target PDE-5 inhibitor analogues, including vardenafil, in counterfeit herbal products. Their approach optimized extraction methods for both high concentrations and trace levels, demonstrating the adaptability and robustness of this method in identifying vardenafil analogues in complex herbal matrices (Bortolini et al., 2015).
Mechanism of Action
While specific information on the mechanism of action for Vardenafil Acetyl-d5 Analogue is not available, it is likely similar to that of Vardenafil. Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection .
properties
IUPAC Name |
2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)/i2D3,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFUHSNIIXMW-QKLSXCJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858559 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1330171-51-1 | |
Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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